1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
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Overview
Description
1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and an indole moiety, which are linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-methoxyaniline with 1-methyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine to facilitate the formation of the urea bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 1-(4-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea.
Reduction: Formation of 4-methoxyaniline and 1-methyl-1H-indole-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure with a hydroxyl group instead of a methoxy group.
1-(4-chlorophenyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure with a chlorine atom instead of a methoxy group.
1-(4-nitrophenyl)-3-(1-methyl-1H-indol-3-yl)urea: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with molecular targets, leading to distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-20-11-15(14-5-3-4-6-16(14)20)19-17(21)18-12-7-9-13(22-2)10-8-12/h3-11H,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPAIKOHNOLFEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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